![molecular formula C12H14O4S2 B14342304 1,2-Bis[(ethenesulfonyl)methyl]benzene CAS No. 106021-57-2](/img/structure/B14342304.png)
1,2-Bis[(ethenesulfonyl)methyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Bis[(ethenesulfonyl)methyl]benzene is an organic compound that features a benzene ring substituted with two ethenesulfonylmethyl groups at the 1 and 2 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis[(ethenesulfonyl)methyl]benzene typically involves the sulfonylation of a benzene derivative. One common method is the electrophilic aromatic substitution reaction, where ethenesulfonyl chloride reacts with a benzene derivative in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require a controlled temperature and an inert atmosphere to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis process, starting from readily available benzene derivatives. The process includes sulfonylation, purification, and crystallization steps to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Bis[(ethenesulfonyl)methyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the sulfonyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfonylmethylbenzene .
Wissenschaftliche Forschungsanwendungen
1,2-Bis[(ethenesulfonyl)methyl]benzene has several applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its reactive sulfonyl groups.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1,2-Bis[(ethenesulfonyl)methyl]benzene involves its ability to act as an electrophile in various chemical reactions. The sulfonyl groups can participate in nucleophilic attack, leading to the formation of new chemical bonds. This reactivity is exploited in synthetic chemistry to create complex molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,2-Bis[(methylsulfonyl)methyl]benzene
- 1,2-Bis[(phenylsulfonyl)methyl]benzene
- 1,2-Bis[(propylsulfonyl)methyl]benzene
Uniqueness
1,2-Bis[(ethenesulfonyl)methyl]benzene is unique due to the presence of ethenesulfonyl groups, which impart distinct reactivity compared to other sulfonyl derivatives. This uniqueness makes it valuable in specific synthetic applications where the ethenesulfonyl group is required .
Eigenschaften
CAS-Nummer |
106021-57-2 |
|---|---|
Molekularformel |
C12H14O4S2 |
Molekulargewicht |
286.4 g/mol |
IUPAC-Name |
1,2-bis(ethenylsulfonylmethyl)benzene |
InChI |
InChI=1S/C12H14O4S2/c1-3-17(13,14)9-11-7-5-6-8-12(11)10-18(15,16)4-2/h3-8H,1-2,9-10H2 |
InChI-Schlüssel |
AIAAYGFWDRVPFZ-UHFFFAOYSA-N |
Kanonische SMILES |
C=CS(=O)(=O)CC1=CC=CC=C1CS(=O)(=O)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



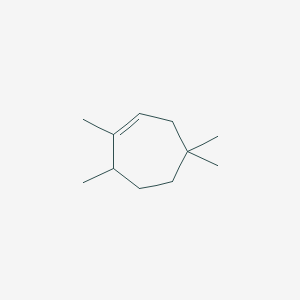
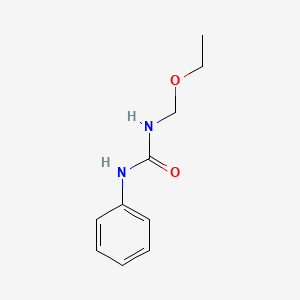
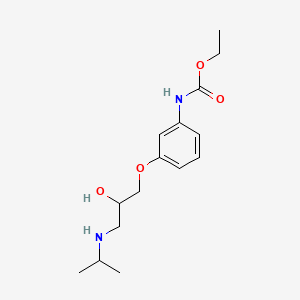
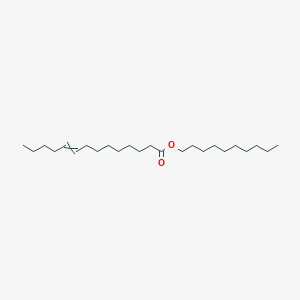
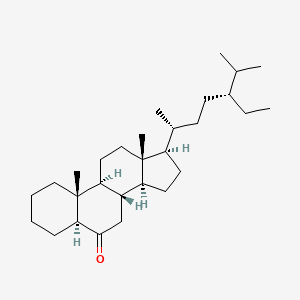
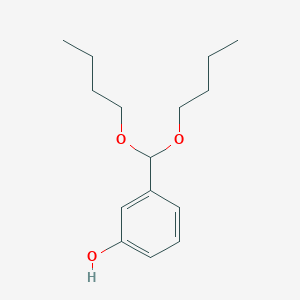
![2-{2-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)sulfanyl]ethoxy}ethan-1-ol](/img/structure/B14342283.png)


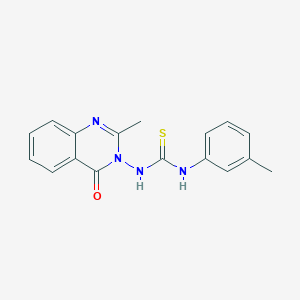
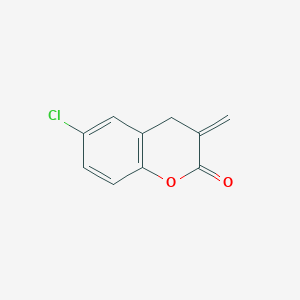
![4-chloro-3-methyl-2H-pyrazolo[3,4-b]quinoline](/img/structure/B14342302.png)

